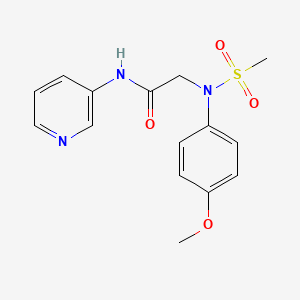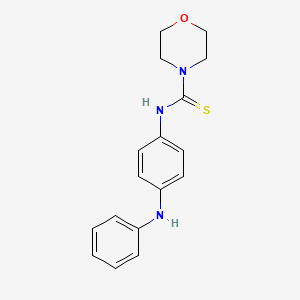
N-(4-anilinophenyl)-4-morpholinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-anilinophenyl)-4-morpholinecarbothioamide, commonly known as AMC, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. AMC is a thioamide derivative that contains both aniline and morpholine groups, making it a versatile molecule with unique properties.
作用机制
The mechanism of action of AMC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, AMC has been shown to induce apoptosis, or programmed cell death, by inhibiting the activity of various anti-apoptotic proteins and activating pro-apoptotic proteins. Inflammatory and diabetic pathways have also been shown to be inhibited by AMC, leading to decreased inflammation and improved glucose metabolism.
Biochemical and Physiological Effects:
AMC has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic effects. It has also been shown to have antioxidant and antimicrobial activity. In animal studies, AMC has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
实验室实验的优点和局限性
One of the main advantages of AMC is its versatility, as it can be used for various applications in different fields. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of AMC is its low solubility in water, which can make it challenging to work with in aqueous environments.
未来方向
There are many potential future directions for AMC research, including the development of new anti-cancer drugs, the synthesis of new metal complexes for catalysis and sensing, and the development of new materials for drug delivery and imaging. Further studies are also needed to fully understand the mechanism of action of AMC and its potential applications in various fields.
合成方法
The synthesis of AMC involves the reaction between 4-anilinophenyl isothiocyanate and morpholine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography to obtain pure AMC.
科学研究应用
AMC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, AMC has been shown to have significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been investigated for its potential as an anti-inflammatory and anti-diabetic agent.
In material science, AMC has been used as a precursor for the synthesis of various metal complexes, which have potential applications in catalysis, sensing, and electronic devices. AMC has also been used as a building block for the synthesis of various polymers and dendrimers, which have potential applications in drug delivery and imaging.
In environmental science, AMC has been studied for its potential application in the removal of heavy metals from contaminated water. It has been shown to have high affinity towards various heavy metals, including copper, lead, and cadmium.
属性
IUPAC Name |
N-(4-anilinophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c22-17(20-10-12-21-13-11-20)19-16-8-6-15(7-9-16)18-14-4-2-1-3-5-14/h1-9,18H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTZKPPFEAAZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

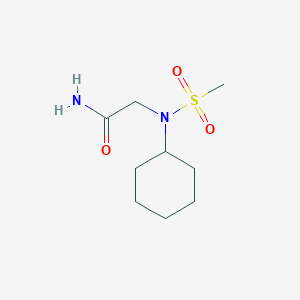
![4-[(3-hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5771413.png)
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5771419.png)

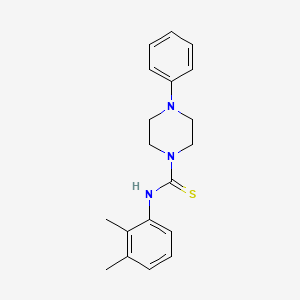
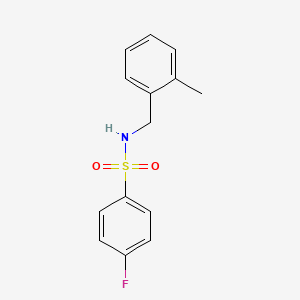
![4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5771441.png)
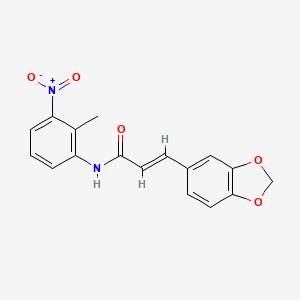
![isopropyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5771455.png)

![2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5771462.png)
![2-[(2-chlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5771481.png)
